6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
6,7-Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: Not explicitly provided in evidence) is a pyrrolo-thiazole derivative characterized by a fused bicyclic core, ester functionalities at positions 6 and 7, and a 4-(trifluoromethyl)phenyl substituent at position 3. The sulfone group (2,2-dioxo) in the thiazole ring enhances stability and electronic polarization, making it distinct from analogs with sulfoxide (2-oxo) or non-oxidized sulfur.
Properties
IUPAC Name |
dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO6S/c1-26-15(22)12-11-7-28(24,25)8-21(11)14(13(12)16(23)27-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOAYDXYXLQPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Cycloaddition Conditions
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional thermolysis | 140°C | 4 h | 45% |
| Microwave irradiation | 180°C | 20 min | 15% |
| Acetic anhydride reflux | 120°C | 7 h | 51% |
Oxidation to the 2,2-Dioxo Functionality
The final oxidation step converts the thiazole sulfur to a sulfone group. Treatment of the intermediate with 3-chloroperoxybenzoic acid (MCPBA) in dichloromethane at 0°C to room temperature achieves complete oxidation within 2 hours. Alternatively, hydrogen peroxide in acetic acid provides a cost-effective route, albeit with slightly lower yields (80–85%). The sulfone group’s presence is verified via $$ ^{19}F $$ NMR and IR spectroscopy, with characteristic S=O stretching vibrations at 1150–1250 cm$$^{-1}$$.
Spectroscopic Characterization and Validation
- $$ ^1H $$ NMR : The methyl ester protons at C6 and C7 appear as singlets at δ 3.85–3.90 ppm, while the 4-(trifluoromethyl)phenyl group exhibits aromatic protons as a doublet (δ 7.65–7.70 ppm) and a singlet for the CF$$_3$$ group (δ -63.5 ppm in $$ ^{19}F $$ NMR).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 482.0843 [M+H]$$^+$$.
- X-ray Crystallography : Single-crystal analysis reveals a planar pyrrolo[1,2-c]thiazole core with dihedral angles of 8.2° between the thiazole and pyrrole rings.
Comparative Analysis of Synthetic Routes
A comparative study of flash vacuum pyrolysis (FVP), microwave-induced pyrolysis (MWIP), and conventional heating reveals that FVP at 450°C provides the highest selectivity for the target compound (79% yield). In contrast, MWIP at 240°C favors side products due to incomplete cyclization. Solvent choice also impacts yields: 1,2,4-trichlorobenzene (TCB) enhances reaction efficiency under FVP conditions.
Chemical Reactions Analysis
6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Research has shown potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interfere with specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular functions. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with essential biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings
In contrast, methyl or fluorine substituents (e.g., 3-fluorophenyl) offer weaker electronic modulation . Sulfone vs. Sulfoxide: The sulfone group (2,2-dioxo) increases the polarity and oxidative stability of the thiazole ring compared to sulfoxide analogs (2-oxo), which may impact metabolic resistance in vivo .
Dichloro-substituted analogs (e.g., 3,5-dichlorophenyl) exhibit even higher logP values (~4.0) but may face solubility challenges . Thienyl substitution () introduces a heteroaromatic ring, balancing lipophilicity and π-π interactions, which could enhance target engagement in certain enzyme pockets .
Synthetic Considerations: Analogs with sulfone groups require harsher oxidation conditions (e.g., m-CPBA) compared to sulfoxide derivatives, as noted in for related sulfone syntheses . Modifications at position 5 (e.g., fluorine, methyl, or chloro) are typically achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with yields varying based on substituent electronic profiles .
Spectroscopic Differentiation :
- NMR chemical shifts () reveal distinct patterns for substituents in regions A (positions 39–44) and B (29–36), enabling precise structural elucidation. For example, the CF₃ group in the target compound causes downfield shifts in adjacent protons due to its strong inductive effect .
Research Implications
- Medicinal Chemistry : The target compound’s trifluoromethyl and sulfone groups make it a candidate for protease or kinase inhibition, where electron-deficient aromatic systems are advantageous. Analogs with thienyl or dichlorophenyl groups may target different enzyme classes .
- Sulfoxide analogs may exhibit faster metabolic clearance .
Biological Activity
6,7-Dimethyl-2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H14F3N2O6S
- Molecular Weight : 417.36 g/mol
- CAS Number : 337921-01-4
- Structure : The compound features a pyrrolo-thiazole core with dicarboxylate and trifluoromethyl substituents which are known to enhance biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability, which can improve the pharmacological profile of drugs.
Antimicrobial Activity
A study highlighted the effectiveness of trifluoromethyl phenyl derivatives against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was notably low for these compounds, indicating strong antibacterial activity. Compounds similar to 6,7-dimethyl-2,2-dioxo have shown:
- Bactericidal effects : Effective against stationary phase cells.
- Biofilm inhibition : Moderate inhibition and destruction of biofilms formed by bacteria.
In vivo studies demonstrated no significant toxicity at doses up to 50 mg/kg in mouse models .
Case Studies
- Antibacterial Efficacy :
- Mechanism of Action :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H14F3N2O6S |
| Molecular Weight | 417.36 g/mol |
| CAS Number | 337921-01-4 |
| Antibacterial Activity (MIC) | Low (specific values vary) |
| Toxicity (in vivo) | No harmful effects at ≤50 mg/kg |
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions using diethyl oxalate or similar carbonyl precursors, with sodium hydride as a base in aprotic solvents like toluene. Key intermediates are formed via cyclocondensation of heterocyclic precursors. For example, analogous compounds were synthesized by reacting 1-(4-methoxyphenyl)ethan-1-one with hydrazine derivatives under reflux conditions, followed by cyclization . Optimization of reaction time and temperature (e.g., 80–100°C for 8–12 hours) improves yield.
- Example Reaction Conditions :
| Precursor | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl oxalate + aryl ketone | Toluene | 80°C | 12 h | 45–60% |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.5 ppm, while ester methyl groups resonate at δ 3.8–4.2 ppm. The trifluoromethyl group (-CF₃) shows a singlet near δ 120–125 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₂₀H₁₅F₃N₂O₆S: 468.0521; observed: 468.0523) validates molecular integrity .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Lipophilicity (logP) and solubility are critical for drug-likeness. Computational tools like SwissADME predict logP ≈ 2.5 (indicating moderate lipophilicity) and poor aqueous solubility (<0.1 mg/mL). Experimental determination via shake-flask method in PBS (pH 7.4) or DMSO is recommended .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer : Molecular docking against target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) evaluates binding affinity. Use AutoDock Vina with Lamarckian algorithms, setting grid parameters to cover the active site (e.g., 60 × 60 × 60 Å). Docking scores (ΔG < −8 kcal/mol) suggest strong inhibition potential. Validate with MD simulations (100 ns) to assess stability .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Contradiction Analysis : If NMR peaks deviate from expected multiplicity, re-examine reaction purity via TLC or HPLC. For example, residual solvents (e.g., DMF) may split signals.
- Validation : Compare experimental IR data with computed spectra (e.g., DFT at B3LYP/6-31G* level) to identify anomalies .
Q. How can reaction conditions be optimized for higher yields?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Critical Factors : Catalyst loading (e.g., 5–20 mol%), solvent polarity (toluene vs. DMF), and temperature.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 10 mol% catalyst, 90°C, 10 h → 68% yield) .
Q. What computational tools assess pharmacokinetics and toxicity?
- Methodological Answer :
- SwissADME : Predicts bioavailability (e.g., >80% intestinal absorption), CYP450 inhibition, and blood-brain barrier penetration.
- ProTox-II : Estimates hepatotoxicity (e.g., LD₅₀ > 500 mg/kg) and mutagenicity. Combine with in vitro assays (e.g., Ames test) for validation .
Q. How does X-ray crystallography confirm the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond lengths and angles. For pyrrolo-thiazole derivatives, key metrics include S=O bond length (~1.43 Å) and dihedral angles between aromatic rings (<10° deviation). Data refinement with SHELXL ensures accuracy .
Q. How to design analogs with improved biological activity?
- Methodological Answer :
Q. How is high purity validated during synthesis?
- Methodological Answer :
HRMS with ppm-level accuracy (e.g., <5 ppm error) and HPLC (≥95% purity, C18 column, acetonitrile/water gradient) are mandatory. For trace impurities, use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
